H-ASP(OBZL)-NH2 HCL
Description
H-ASP(OBZL)-NH2 HCl is a synthetic amino acid derivative where the aspartic acid (Asp) side-chain carboxylic acid is protected as a benzyl ester (OBzl), and the C-terminus is modified to an amide (NH2). The hydrochloride salt indicates protonation of the α-amino group. This compound is commonly used in peptide synthesis as a building block to prevent undesired side reactions during coupling steps. Its structure confers specific solubility and stability characteristics, making it valuable in organic and medicinal chemistry research.
Properties
IUPAC Name |
benzyl 3,4-diamino-4-oxobutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBSUQZEDYTKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-methyl-morpholine and O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate in N,N-dimethyl-formamide at room temperature for 24 hours under an inert atmosphere . The reaction is quenched with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of H-ASP(OBZL)-NH2 HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
H-ASP(OBZL)-NH2 HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
H-ASP(OBZL)-NH2 HCL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other amino acid derivatives.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of H-ASP(OBZL)-NH2 HCL involves its interaction with specific molecular targets and pathways. In peptide synthesis, it acts as a protected amino acid derivative, allowing for the selective formation of peptide bonds. The benzyl ester group provides stability and prevents unwanted side reactions during the synthesis process .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Solubility : this compound exhibits low water solubility due to its bulky benzyl group and hydrophobic side chain, similar to H-Val-OBzl·HCl. In contrast, H-Ala-OBzl·HCl shows slightly better solubility owing to its smaller alanine backbone.
- Stability: Benzyl esters are acid-labile, but the stability varies. H-Aib-OBzl·HCl (α-aminoisobutyric acid derivative) demonstrates high stability due to steric hindrance from its branched structure , whereas this compound may degrade faster under acidic conditions due to the linear aspartic acid chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
